苯甲酸,2-(二苯基膦基)-,甲酯

描述

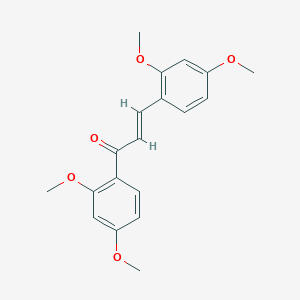

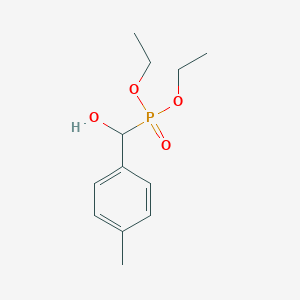

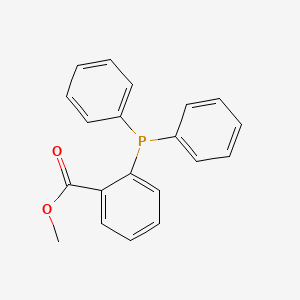

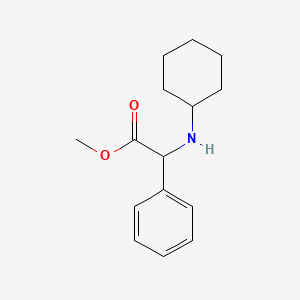

“Benzoic acid, 2-(diphenylphosphino)-, methyl ester” is a chemical compound with the molecular formula C20H17O2P and a molecular weight of 320.3 g/mol . It is also known as XPhos or dppe-BuPhos. This compound is used as a ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions .

Synthesis Analysis

The synthesis of this compound involves the reaction of an amine functionalized molecule with the phosphine through the activated pentafluorophenyl ester. The azide-molecule is then reacted with the newly labeled phosphine to form the iminophosphorane, and the aza-ylide is subsequently captured by the methyl ester to yield the covalent conjugated product .Molecular Structure Analysis

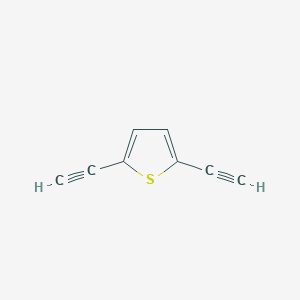

The molecular structure of this compound can be represented by the SMILES stringCOC(=O)C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 . This indicates that the compound contains a benzoic acid moiety (C6H5COOH), a diphenylphosphino group ((C6H5)2P), and a methyl ester group (COOCH3). Chemical Reactions Analysis

This compound is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .科学研究应用

苯甲酸衍生物的分析方法

苯甲酸衍生物(如对羟基苯甲酸甲酯(对羟基苯甲酸甲酯))因其在化妆品中的存在而被广泛研究。已开发出分光光度法、HPLC 和电动毛细管电泳等分析方法来测定复杂样品中这些化合物的浓度。这些方法强调了苯甲酸衍生物在化妆品行业的法规遵从性和消费者安全中的重要性 (Mallika J.B.N, S. ThiruvengadarajanV., C. Gopinath, 2014)。

食品和饲料添加剂

作为食品和饲料中防腐剂的苯甲酸的研究突出了其在增强肠道功能(包括消化、吸收和屏障功能)中的作用。苯甲酸衍生物通过促进肠道功能来改善生长和健康的应用在涉及仔猪和猪肠上皮细胞的研究中尤为突出 (X. Mao, Qing Yang, Daiwen Chen, B. Yu, Jun He, 2019)。

环境影响和降解

对羟基苯甲酸酯(对羟基苯甲酸酯)在水生环境中的出现、归宿和行为进行了综述,重点关注其生物降解性、在表层水和沉积物中的普遍存在以及作为弱内分泌干扰物化学品的潜力。这项研究强调了苯甲酸衍生物对环境的影响,以及需要持续监测和评估它们在环境中的存在 (Camille Haman, X. Dauchy, C. Rosin, J. Munoz, 2015)。

药用应用

苯甲酸衍生物在药物开发中的合成用途是显而易见的,展示了它们作为生物活性前体在合成具有抗真菌、抗高血压、抗癌、抗溃疡、抗精神病和抗病毒特性的化合物中的作用。这突出了苯甲酸衍生物在药学和药物发现中的重要性 (S. Farooq, Z. Ngaini, 2019)。

作用机制

Target of Action

Methyl 2-(diphenylphosphanyl)benzoate, also known as Benzoic acid, 2-(diphenylphosphino)-, methyl ester, is primarily used as a phosphine ligand in transition metal-catalyzed reactions . The primary targets of this compound are the transition metals involved in these reactions .

Mode of Action

The compound interacts with its targets (transition metals) by coordinating to the metal center, thereby influencing the reactivity of the metal and facilitating various organic transformations .

Biochemical Pathways

The exact biochemical pathways affected by Methyl 2-(diphenylphosphanyl)benzoate are dependent on the specific transition metal-catalyzed reaction in which it is employed. It is known that the compound can influence a variety of organic reactions by acting as a ligand .

Result of Action

The molecular and cellular effects of Methyl 2-(diphenylphosphanyl)benzoate’s action are largely dependent on the specific reaction context. As a ligand, it can influence the reactivity of the transition metal and thus the outcome of the catalyzed reaction .

Action Environment

The action, efficacy, and stability of Methyl 2-(diphenylphosphanyl)benzoate can be influenced by various environmental factors. These may include the presence of other reactants, the temperature and pressure of the reaction environment, the solvent used, and the specific transition metal involved .

安全和危害

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may form combustible dust concentrations in air, cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled . It is recommended to handle this compound with appropriate personal protective equipment, including gloves, eye protection, and face protection .

生化分析

Biochemical Properties

It is known that benzoic acid derivatives, such as this compound, are the building blocks of most phenolic compounds in foods . Phenolic compounds are secondary metabolites in plants and are involved in various biochemical reactions . They interact with a variety of enzymes, proteins, and other biomolecules, but the specific interactions of “Methyl 2-(diphenylphosphanyl)benzoate” have not been elucidated.

Molecular Mechanism

It is known that the compound can act as a phosphine ligand in transition metal-catalyzed reactions

Metabolic Pathways

It is known that benzoic acid derivatives are involved in the biosynthesis of phenolic compounds in foods, which involves the shikimate and phenylpropanoid pathways .

属性

IUPAC Name |

methyl 2-diphenylphosphanylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17O2P/c1-22-20(21)18-14-8-9-15-19(18)23(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTREAQKLNMBGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60548170 | |

| Record name | Methyl 2-(diphenylphosphanyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79932-99-3 | |

| Record name | Methyl 2-(diphenylphosphanyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Morpholin-4-yl)phenyl]propan-1-one](/img/structure/B3057299.png)